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molecular formula C10H12N2O3 B8764313 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid

Cat. No. B8764313
M. Wt: 208.21 g/mol
InChI Key: OXSALPKJCLLCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (20 mg, 0.072 mmol) was dissolved in 2 ml THF/water (1/1) and 2 ml NaOH (5M, aq.) was added. The reaction was stirred at 40° C. for 2 h and 5 ml HCl (5M, aq.) was added. The reaction was concentrated and 10 ml of CH2Cl2/MeOH (1/1) was added and the reaction was sonicated for 10 min and filtered. The filtrate was concentrated and used in the next step without further purification. Yield: 11 mg (0.052 mmol, 73%, film, MS m/z: 209(100%, M+1).
Name
Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([O:6][C:7]([C:9]2[CH:14]=[CH:13][C:12](=[O:15])[N:11]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[N:10]=2)=[O:8])CCCC1.[OH-].[Na+].Cl>C1COCC1.O>[CH:16]1([N:11]2[C:12](=[O:15])[CH:13]=[CH:14][C:9]([C:7]([OH:8])=[O:6])=[N:10]2)[CH2:17][CH2:18][CH2:19][CH2:20]1 |f:1.2,4.5|

Inputs

Step One
Name
Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Quantity
20 mg
Type
reactant
Smiles
C1(CCCC1)OC(=O)C1=NN(C(C=C1)=O)C1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
10 ml of CH2Cl2/MeOH (1/1) was added
CUSTOM
Type
CUSTOM
Details
the reaction was sonicated for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(CCCC1)N1N=C(C=CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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